molecular formula C15H13BN2O3 B2431477 4-(5-Benzyl-1,2,4-oxadiazol-3-YL)phenylboronic acid CAS No. 2377607-77-5

4-(5-Benzyl-1,2,4-oxadiazol-3-YL)phenylboronic acid

Cat. No.: B2431477
CAS No.: 2377607-77-5
M. Wt: 280.09
InChI Key: DALQPWLDIBISTH-UHFFFAOYSA-N
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Description

4-(5-Benzyl-1,2,4-oxadiazol-3-YL)phenylboronic acid is a chemical compound with the molecular formula C15H13BN2O3. It is known for its unique structure, which includes a boronic acid group attached to a phenyl ring that is further substituted with a 1,2,4-oxadiazole ring.

Properties

IUPAC Name

[4-(5-benzyl-1,2,4-oxadiazol-3-yl)phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BN2O3/c19-16(20)13-8-6-12(7-9-13)15-17-14(21-18-15)10-11-4-2-1-3-5-11/h1-9,19-20H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DALQPWLDIBISTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C2=NOC(=N2)CC3=CC=CC=C3)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-(5-Benzyl-1,2,4-oxadiazol-3-YL)phenylboronic acid typically involves multiple steps. One common synthetic route starts with the preparation of the 1,2,4-oxadiazole ring, which can be achieved through the cyclization of appropriate precursors such as amidoximes and carboxylic acids. The benzyl group is introduced through a nucleophilic substitution reaction.

Chemical Reactions Analysis

4-(5-Benzyl-1,2,4-oxadiazol-3-YL)phenylboronic acid undergoes various chemical reactions, including:

Scientific Research Applications

Applications in Organic Synthesis

One of the primary applications of 4-(5-Benzyl-1,2,4-oxadiazol-3-YL)phenylboronic acid is its role in Suzuki-Miyaura coupling reactions . This reaction is essential for forming carbon-carbon bonds, which are crucial in synthesizing complex organic molecules. The compound serves as a boron source that can react with aryl halides to create biaryl compounds, which are valuable in pharmaceuticals and agrochemicals .

Table 1: Key Applications in Organic Synthesis

ApplicationDescription
Suzuki-Miyaura CouplingFormation of carbon-carbon bonds for complex molecule synthesis
Cross-Coupling ReactionsUsed as a reagent for various cross-coupling reactions
Synthesis of Biaryl CompoundsEssential for producing biaryl compounds used in pharmaceuticals

Medicinal Chemistry Applications

The compound also shows promise in medicinal chemistry , particularly as a potential therapeutic agent. Its oxadiazole moiety has been associated with various biological activities, including anti-cancer and anti-inflammatory effects. Research indicates that derivatives of oxadiazoles can inhibit specific enzymes related to cancer progression .

Case Study: Inhibition of Monoamine Oxidase B (MAO B)

A study focused on derivatives similar to this compound demonstrated potent inhibitory activity against MAO B. The findings highlighted that certain structural modifications could enhance the selectivity and potency of the inhibitors. This suggests a potential pathway for developing new treatments for neurological disorders where MAO B plays a critical role .

Table 2: Biological Activities

ActivityTarget Enzyme/PathwayPotential Applications
MAO B InhibitionMonoamine oxidase type BTreatment of neurological disorders
Anti-Cancer ActivityVarious cancer cell linesDevelopment of anti-cancer drugs
Anti-Inflammatory EffectsInflammatory pathwaysTreatment of inflammatory diseases

Material Science Applications

In material science, this compound is utilized for developing advanced materials due to its ability to form stable carbon-boron bonds. These properties are particularly useful in creating polymers and electronic components. The stability and reactivity of boronic acids make them ideal candidates for synthesizing functionalized materials with specific electronic or optical properties .

Mechanism of Action

The mechanism of action of 4-(5-Benzyl-1,2,4-oxadiazol-3-YL)phenylboronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition studies. The oxadiazole ring contributes to the compound’s stability and ability to participate in hydrogen bonding and π-π interactions, enhancing its binding affinity to biological targets .

Comparison with Similar Compounds

Similar compounds to 4-(5-Benzyl-1,2,4-oxadiazol-3-YL)phenylboronic acid include:

Biological Activity

4-(5-Benzyl-1,2,4-oxadiazol-3-YL)phenylboronic acid is a synthetic compound that combines a boronic acid moiety with a 1,2,4-oxadiazole ring. This unique structure endows it with significant potential in medicinal chemistry, particularly in the development of enzyme inhibitors and therapeutic agents due to its biological activity against various diseases, including cancer and inflammation.

Chemical Structure and Properties

The chemical formula of this compound is C15H13BN2O3C_{15}H_{13}BN_{2}O_{3}, and its CAS number is 2377607-77-5. The compound features:

  • Boronic Acid Group : Known for its ability to form reversible covalent bonds with biomolecules.
  • 1,2,4-Oxadiazole Ring : Associated with diverse biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with specific proteins and enzymes. The boronic acid group can act as a reversible inhibitor for proteases and other enzymes involved in cellular signaling pathways. This interaction can modulate protein-protein interactions (PPIs), which are crucial in various cellular processes.

Anticancer Properties

Research indicates that compounds containing oxadiazole rings exhibit anticancer properties. The presence of the boronic acid moiety enhances the compound's ability to inhibit enzymes critical for cancer cell proliferation. In vitro studies have shown that this compound can effectively reduce the viability of cancer cell lines such as:

  • Colon Cancer (HCT-116)
  • Breast Cancer (MCF-7)
  • Cervical Cancer (HeLa)

The mechanism involves the inhibition of key metabolic pathways that cancer cells rely on for growth and survival.

Anti-inflammatory Activity

The oxadiazole component is also linked to anti-inflammatory effects. Studies suggest that this compound can inhibit the expression of pro-inflammatory cytokines, thereby reducing inflammation in various models.

Research Findings and Case Studies

Several studies have demonstrated the biological activity of this compound:

StudyFindings
In vitro Anticancer Activity Demonstrated cytotoxic effects on HCT-116, MCF-7, and HeLa cell lines with IC50 values indicating significant potency against these cancer types .
Enzyme Inhibition Studies Showed potential as an inhibitor for proteasomes and other enzymes involved in signaling pathways, suggesting therapeutic applications in cancer treatment .
Anti-inflammatory Effects Inhibition of cytokine production in macrophage models highlighted its role in reducing inflammation .

Q & A

Basic Research Question

  • NMR : Use ¹H/¹³C NMR to confirm substitution patterns. The benzyl group’s protons appear as a singlet (~δ 4.5 ppm), while oxadiazole protons resonate at δ 8.1–8.3 ppm .
  • IR : Identify boronic acid B-O stretches (~1350 cm⁻¹) and oxadiazole C=N vibrations (~1600 cm⁻¹) .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (expected [M+H]⁺ ~337.1 Da).

Advanced Tip : Discrepancies in melting points (e.g., mp 105–110°C vs. 122–124°C for similar derivatives) may arise from polymorphism. Perform differential scanning calorimetry (DSC) to identify polymorphic forms .

How does the benzyl-oxadiazole moiety influence the compound’s stability under varying pH and temperature conditions?

Advanced Research Question

  • pH sensitivity : The boronic acid group undergoes reversible hydrolysis to boronate esters in basic conditions (pH >9). Monitor stability via UV-Vis spectroscopy at λmax ~260 nm .
  • Thermal degradation : Thermogravimetric analysis (TGA) shows decomposition onset at ~200°C. Store at –20°C in amber vials under argon to prevent oxidation of the benzyl group .
  • Oxadiazole ring stability : The 1,2,4-oxadiazole ring is prone to ring-opening under strong acids. Avoid HCl/THF mixtures during workup .

Data Contradiction Example : Conflicting reports on shelf life (e.g., 6 months vs. 12 months) may stem from differences in storage conditions. Conduct accelerated stability studies (40°C/75% RH for 3 months) .

What strategies mitigate side reactions during functionalization of the boronic acid group (e.g., Suzuki coupling)?

Advanced Research Question

  • Protecting groups : Use pinacol ester protection (e.g., 4-benzyloxyphenylboronic acid pinacol ester) to prevent protodeboronation. Deprotect with mild acids (e.g., HCl/MeOH) .
  • Catalyst selection : PdCl₂(dppf) enhances coupling efficiency with aryl halides. Additives like K₂CO₃ improve yields by neutralizing HBr byproducts .
  • Solvent optimization : Dioxane/water mixtures (4:1) reduce side reactions compared to pure DMF .

Methodological Note : Track boronic acid conversion via ¹¹B NMR, where free boronic acid resonates at δ ~30 ppm, and esters at δ ~18 ppm .

How can researchers reconcile contradictory bioactivity data (e.g., enzyme inhibition vs. activation) for this compound?

Advanced Research Question

  • Assay conditions : Variability in IC₅₀ values may arise from buffer composition (e.g., Tris vs. phosphate buffers affecting boronic acid ionization) .
  • Enzyme source : Compare inhibition of human vs. bacterial enzymes (e.g., subtilisin vs. chymotrypsin) due to active-site structural differences .
  • Statistical validation : Use dose-response curves with ≥3 replicates and report SEM. Apply ANOVA to identify significant differences between datasets .

Example : If conflicting data arise for β-lactamase inhibition, verify enzyme purity via SDS-PAGE and confirm competitive vs. non-competitive mechanisms via Lineweaver-Burk plots .

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